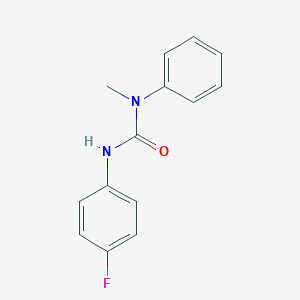

3-(4-Fluorophenyl)-1-methyl-1-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-Fluorophenyl)-1-methyl-1-phenylurea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)-1-methyl-1-phenylurea” would likely consist of a urea core with a fluorophenyl group, a methyl group, and a phenyl group attached. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis

The chemical reactions involving “3-(4-Fluorophenyl)-1-methyl-1-phenylurea” would depend on the specific conditions and reagents present. Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorophenyl)-1-methyl-1-phenylurea” would depend on its specific structure. For example, similar compounds have been reported to have a density of 1.1±0.1 g/cm3 and a boiling point of 241.8±33.0 °C at 760 mmHg .Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as gefitinib, selectively target the mutant proteins in malignant cells . These targets often include tyrosine kinases associated with transmembrane cell surface receptors .

Mode of Action

Similar compounds like gefitinib inhibit the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This interaction with its targets leads to changes in the cell signaling pathways, often resulting in the inhibition of cell proliferation .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Pharmacokinetics

Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have shown inhibitory activity against various diseases, suggesting that the compound may have potential therapeutic effects .

Action Environment

Similar compounds have been studied in various environments, such as acidic environments , which can influence the compound’s action and stability.

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-1-methyl-1-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVCKJBFVNZVML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-1-methyl-1-phenylurea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carbonitrile](/img/structure/B494882.png)

![1-[6-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]ethanone](/img/structure/B494883.png)

![3-Amino-4-phenyl-5-cyano-6-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494884.png)

![3-amino-5-cyano-6-ethoxy-N,4-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494885.png)

![3-amino-5-cyano-6-ethoxy-N-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494886.png)

![3-Amino-2-benzoyl-6-ethoxy-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B494888.png)

![6-methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),13-pentaen-15-one](/img/structure/B494889.png)

![15-Chloro-6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B494895.png)

![N-(4-acetylphenyl)-2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B494897.png)

![2-[(Cyanomethyl)sulfanyl]-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494898.png)

![N-(4-acetylphenyl)-3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494899.png)

![1-[6-methyl-3-(1H-pyrrol-1-yl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]ethanone](/img/structure/B494900.png)

![5-[6-methyl-3-(1H-pyrrol-1-yl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B494901.png)

![N-[3-(1-hydroxyethyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B494902.png)